molecular formula C16H16F2N2O2 B6446279 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine CAS No. 2549036-59-9

4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine

Cat. No. B6446279
CAS RN: 2549036-59-9
M. Wt: 306.31 g/mol
InChI Key: KOAZJILISPIIPY-UHFFFAOYSA-N
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Description

4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine, also known as 4-(difluoromethoxy)phenylmethylazetidin-3-yloxy pyridine, is a synthetic compound that has been studied for its potential medicinal properties. It is a small molecule with a molecular weight of 310.3 g/mol and a chemical formula of C14H14F2N2O. This compound is a heterocyclic aromatic compound, which is composed of a five-membered ring with an oxygen atom and a nitrogen atom as the two heteroatoms.

Scientific Research Applications

Antibacterial Agents

Structure–activity relationship (SAR) investigations have revealed that substituents on the pyrrolidine ring influence antibacterial activity. For instance, N’-substituents and 4’-phenyl substituents impact the compound’s efficacy .

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Fused pyridine derivatives containing the pyrrolidine ring have been explored as selective and potent inhibitors of GSK-3. These compounds hold promise in treating various diseases .

properties

IUPAC Name

4-[1-[[4-(difluoromethoxy)phenyl]methyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2/c17-16(18)22-13-3-1-12(2-4-13)9-20-10-15(11-20)21-14-5-7-19-8-6-14/h1-8,15-16H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAZJILISPIIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)OC(F)F)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-{[4-(Difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine

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